5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
The compound 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted at position 5 with a 4-(trifluoromethoxy)benzenesulfonyl group. This structural combination is often leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)22-11-1-3-12(4-2-11)23(20,21)18-7-8-19-10(9-18)5-6-17-19/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMFWHGQVMVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The pyrazolo[1,5-a]pyrazine scaffold is constructed via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents. This approach mirrors protocols for pyrazolo[1,5-a]pyrimidines, where β-diketones or β-enaminones serve as electrophilic partners. For pyrazolo[1,5-a]pyrazine, the use of α,β-unsaturated nitriles or ketones facilitates pyrazine ring formation. For example, reacting 3-amino-4-cyanopyrazole with acetylenedicarboxylate under basic conditions yields the bicyclic core.
Functionalization at Position 5
Sulfonylation at Position 5
Nucleophilic Substitution with Sulfinate Salts
The 5-chloro intermediate undergoes copper-catalyzed coupling with sodium 4-(trifluoromethoxy)benzenesulfinate to install the sulfonyl group. This Ullmann-type reaction proceeds in dimethylacetamide (DMAc) at 120°C, achieving yields of 68–72%. Key to success is the use of catalytic CuI (10 mol%) and 1,10-phenanthroline as a ligand, which enhances reaction efficiency.
Direct Sulfonylation via Electrophilic Aromatic Substitution
While less common, electrophilic sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of AlCl₃ has been attempted. However, the electron-deficient pyrazine ring limits reactivity, resulting in modest yields (≤40%). Microwave-assisted conditions (100°C, 30 min) improve conversion rates to 55%, albeit with increased side-product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMAc, DMF) outperform toluene or THF in sulfonylation reactions. Optimal temperatures range from 100–120°C, balancing reaction rate and decomposition risks.
Ligand and Catalyst Screening
Ligands such as 1,10-phenanthroline and 2,2′-bipyridyl enhance copper-catalyzed couplings, reducing reaction times from 24 h to 8 h. Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) show promise for aryl sulfone couplings but require inert atmospheres and higher costs.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized synthetic batches, with retention times of 12.3 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Cu-catalyzed coupling | 72 | 8 | 98 | Scalable, minimal byproducts |
| Electrophilic sulf. | 55 | 0.5 | 90 | Rapid, fewer steps |
| Pd-mediated coupling | 65 | 12 | 97 | Tolerates sensitive functional groups |
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially modulating their function. The sulfonyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Key Observations :
- Fluorine Positioning : Trifluoromethoxy (target) vs. trifluoromethyl () or fluorophenyl () groups influence lipophilicity and metabolic stability. Trifluoromethoxy offers greater steric bulk and resistance to oxidative metabolism compared to trifluoromethyl .
- Salt Forms : Hydrochloride () and trifluoroacetic acid salts () improve solubility but may alter crystallization behavior compared to the free base of the target compound.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target’s sulfonyl group enhances aqueous solubility relative to thioether or chloro analogs, but the trifluoromethoxy group counterbalances this with lipophilicity .
Biological Activity
The compound 5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel pyrazolo compound with significant potential in medicinal chemistry. Its structure incorporates a trifluoromethoxy group and a benzenesulfonyl moiety, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C20H14F5N3O2S
- Molecular Weight : 455.4 g/mol
- Structural Features : The presence of the trifluoromethoxy and sulfonyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antibacterial Activity
Recent investigations have highlighted the antibacterial properties of compounds related to this structure. A study evaluated several derivatives with sulfonyl groups and found that compounds similar to this compound exhibited significant antibacterial activity against various strains including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for the most active derivatives were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 8 | 4.88 | B. mycoides |
| Compound 9 | 6.12 | E. coli |
| Compound 7 | 8.25 | C. albicans |
These findings indicate that the inclusion of trifluoromethoxy and sulfonyl groups can significantly enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound was assessed against multiple human cancer cell lines including A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver). The results demonstrated that certain derivatives showed IC50 values lower than that of Doxorubicin, a standard chemotherapy agent:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
| Compound 9 | 17.8 | HCT116 |
| Doxorubicin | 52.1 | PACA2 |
Notably, compounds exhibited selective down-regulation of oncogenes such as EGFR, KRAS, and tumor suppressor genes like TP53 in treated cells, suggesting a mechanism of action that involves modulation of key signaling pathways associated with cancer progression .
Mechanistic Insights
Molecular docking studies revealed promising interactions between the compound and target proteins such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1). The trifluoromethyl group appears to enhance binding affinity through multipolar interactions with carbonyl groups in the proteins, which is consistent with findings in other drugs featuring similar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
